ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Description
Ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C26H26N4O7S3 and its molecular weight is 602.7. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research has explored the synthesis and characterization of derivatives closely related to the specified compound, providing insights into their chemical properties and potential applications. For example, studies have detailed the preparation of various benzothiazole derivatives through complex reactions, shedding light on their structural and chemical behavior (Carrington et al., 1972; Mohamed, 2014). These studies contribute to the broader understanding of benzothiazole derivatives' reactivity and potential for further functionalization.
Advanced Material Applications
Benzothiazole derivatives, including those structurally similar to Ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, have been investigated for their potential in advanced material applications. For instance, the synthesis of novel compounds through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives has been reported, highlighting the versatility of these compounds in synthesizing materials with potential utility in a range of applications (Mohamed, 2021).
Analytical and Sensor Technologies
The development of new sensors and analytical methodologies using benzothiazole derivatives has been a significant area of research. Studies have demonstrated the utility of these compounds in creating highly selective sensors for detecting specific ions in semi-aqueous media, showcasing their potential in environmental monitoring and analytical chemistry (Wagh et al., 2015).
Properties
IUPAC Name |
ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O7S3/c1-3-30(19-8-6-5-7-9-19)40(35,36)20-12-10-18(11-13-20)25(32)28-26-29(17-24(31)37-4-2)22-15-14-21(39(27,33)34)16-23(22)38-26/h5-16H,3-4,17H2,1-2H3,(H2,27,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVTBIISQSBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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